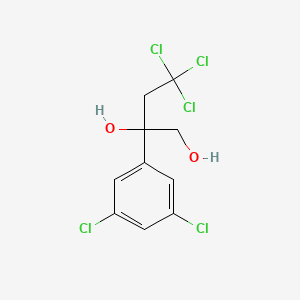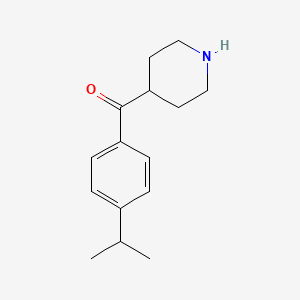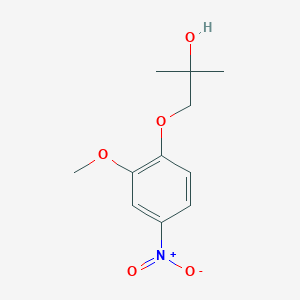![molecular formula C15H15NO4S B8614948 N-[4-(4-methoxybenzoyl)phenyl]Methanesulfonamide](/img/structure/B8614948.png)
N-[4-(4-methoxybenzoyl)phenyl]Methanesulfonamide
Descripción general
Descripción
N-[4-(4-methoxybenzoyl)phenyl]Methanesulfonamide is an organic compound with the molecular formula C15H15NO3S It is characterized by the presence of a methoxybenzoyl group attached to a phenyl ring, which is further connected to a methanesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxybenzoyl)phenyl]Methanesulfonamide typically involves the reaction of 4-methoxybenzoyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions and the use of automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods would be optimized to minimize costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(4-methoxybenzoyl)phenyl]Methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiocyanate (KSCN) can be used under basic conditions.
Major Products Formed
Oxidation: 4-Methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: 4-Methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[4-(4-methoxybenzoyl)phenyl]Methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-[4-(4-methoxybenzoyl)phenyl]Methanesulfonamide exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The methoxybenzoyl group can interact with hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with amino acid residues .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzoyl chloride: Used in similar synthetic applications but lacks the sulfonamide group.
4-Methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of the sulfonamide.
4-Methoxybenzaldehyde: Contains an aldehyde group instead of the sulfonamide.
Uniqueness
N-[4-(4-methoxybenzoyl)phenyl]Methanesulfonamide is unique due to the presence of both the methoxybenzoyl and sulfonamide groups, which confer specific chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C15H15NO4S |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
N-[4-(4-methoxybenzoyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C15H15NO4S/c1-20-14-9-5-12(6-10-14)15(17)11-3-7-13(8-4-11)16-21(2,18)19/h3-10,16H,1-2H3 |
Clave InChI |
XSCUZZDKHBRJOW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B8614888.png)

![N-[1-(4-bromophenyl)ethyl]-N-methylacetamide](/img/structure/B8614902.png)




![5-(6-bromo-1H-pyrrolo[3,2-c]pyridin-2-yl)-1,3-oxazole](/img/structure/B8614928.png)

![7-Amino-4-methyl-4h-benzo[1,4]thiazin-3-one](/img/structure/B8614943.png)
![[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine](/img/structure/B8614949.png)
